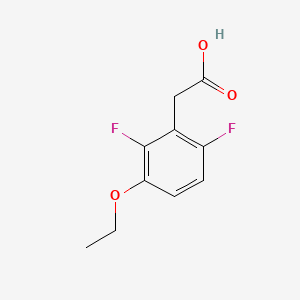

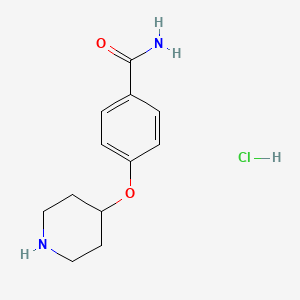

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

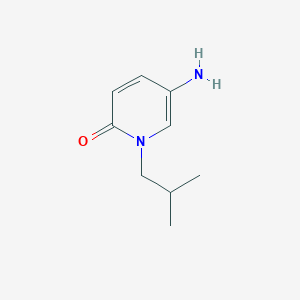

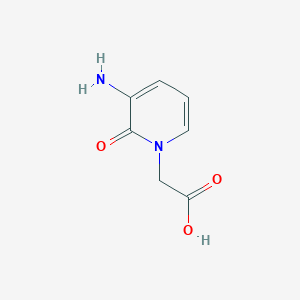

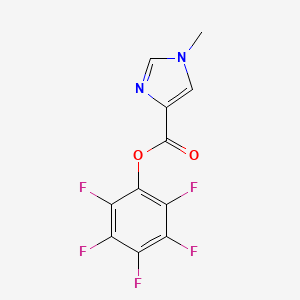

“Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate” is a chemical compound with the molecular formula C11H5F5N2O2 . It has an average mass of 292.162 Da and a monoisotopic mass of 292.027130 Da .

Synthesis Analysis

The synthesis of imidazoles, including derivatives like “this compound”, is an area of active research . Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles, which are key components in a variety of functional molecules . The bonds constructed during the formation of the imidazole are of particular interest .Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C11H5F5N2O2 . Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current data.Scientific Research Applications

Synthesis and Structural Investigation

One study focused on the thermolytic decomposition of related compounds under reduced pressure, leading to the formation of adducts with PF5. This work highlights the potential of these compounds in synthetic chemistry for creating novel organophosphorus compounds with unique structural features. The detailed structural analysis through X-ray diffraction provided insights into the bonding and interactions within these complexes, indicating the role of such compounds in the development of new materials or catalysts (Tian et al., 2014).

Catalytic Applications

The palladium-catalyzed esterification of carboxylic acids with aryl iodides using a ligand derived from related structures was reported, illustrating the utility of these compounds in facilitating challenging organic transformations. This approach opens avenues for the synthesis of aryl esters, which are valuable in pharmaceutical and material science applications (Kitano et al., 2018).

Biological Activity and Material Science

Research into gold(I) complexes featuring imidazole and other azole ligands, including those related to pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate, aimed to expand the library of compounds with potential anticancer activity. The study reported the synthesis, structural characterization, and evaluation of the cytotoxic effects of these compounds, indicating their relevance in medicinal chemistry and cancer research (Gabrielli et al., 2012).

Environmental and Green Chemistry

An evaluation of the synthesis of related compounds using green metrics underlined the importance of developing sustainable and environmentally friendly chemical processes. The comparison between microwave/solvent-free and conventional heating in ionic liquids demonstrated the potential to achieve efficient reactions with reduced environmental impact, contributing to the principles of green chemistry (Martins et al., 2013).

Mechanism of Action

Target of Action

Imidazole derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking .

Biochemical Pathways

Imidazole derivatives have been implicated in a variety of biochemical pathways, including those involved in proton conduction .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and lipophilicity, can influence its pharmacokinetic profile .

Result of Action

Imidazole derivatives have been known to exert various biological effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate. These factors can include temperature, pH, and the presence of other molecules in the environment .

Safety and Hazards

Future Directions

The future directions for research on “Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Imidazoles are used in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . Therefore, novel methods for the regiocontrolled synthesis of substituted imidazoles are of strategic importance .

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 1-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F5N2O2/c1-18-2-4(17-3-18)11(19)20-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTPHWSECNQILQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F5N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594462 |

Source

|

| Record name | Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898288-88-5 |

Source

|

| Record name | Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.